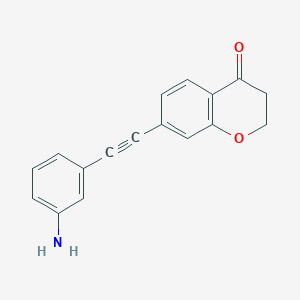

7-((3-Aminophenyl)ethynyl)chroman-4-one

描述

7-((3-Aminophenyl)ethynyl)chroman-4-one is a synthetic chroman-4-one derivative featuring a 3-aminophenyl ethynyl substituent at the 7-position of the chroman-4-one scaffold. Chroman-4-one derivatives are characterized by a benzopyran-4-one core, which is a bicyclic structure comprising a benzene ring fused to a saturated oxygen-containing ring.

属性

分子式 |

C17H13NO2 |

|---|---|

分子量 |

263.29 g/mol |

IUPAC 名称 |

7-[2-(3-aminophenyl)ethynyl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C17H13NO2/c18-14-3-1-2-12(10-14)4-5-13-6-7-15-16(19)8-9-20-17(15)11-13/h1-3,6-7,10-11H,8-9,18H2 |

InChI 键 |

MAJPFCYXZUVUJK-UHFFFAOYSA-N |

规范 SMILES |

C1COC2=C(C1=O)C=CC(=C2)C#CC3=CC(=CC=C3)N |

产品来源 |

United States |

准备方法

The synthesis of 7-((3-Aminophenyl)ethynyl)chroman-4-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .

化学反应分析

7-((3-Aminophenyl)ethynyl)chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoromethanesulfonic acid, aqueous sodium hydroxide, and potassium carbonate . Major products formed from these reactions include 3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one and 3-aryloxypropanenitriles .

科学研究应用

7-((3-Aminophenyl)ethynyl)chroman-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for designing novel compounds with significant biological activities. In biology and medicine, it exhibits various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . It is also used in the treatment of bronchial asthma and as a bleaching agent in photosynthesis .

作用机制

The mechanism of action of 7-((3-Aminophenyl)ethynyl)chroman-4-one involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, leading to its pharmacological effects. For example, it has been shown to inhibit tumor necrosis factor-α (TNF-α) and act as an antioxidant .

相似化合物的比较

Glycosylated Derivatives

- Isocoreopsin (2-(3,4-Dihydroxy-phenyl)-7-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-chroman-4-one) :

- Butrin (2-[4-Hydroxy-3-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-phenyl]-7-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-chroman-4-one) :

Comparison: Unlike glycosylated derivatives, this compound lacks polar sugar moieties, likely reducing hydrophilicity but improving membrane permeability due to the aromatic ethynyl group.

Halogenated and Fluorinated Derivatives

- 7-(Trifluoromethyl)chroman-4-one :

- 6-Ethyl-7-hydroxy-3-phenyl-2-trifluoromethyl-chromen-4-one :

Spectral and Structural Data

Arylidenechroman-4-ones

Anticancer Activity

- (E)-3-(4-Methoxybenzylidene)-7-(2-morpholinoethoxy)chroman-4-one: Shows higher cytotoxicity against HT-29 (colon cancer) and 3T3 (fibroblast) cell lines compared to trimethoxy analogs. Molecular docking reveals interactions with tubulin residues (αThr179, αTyr224) .

- 7-O-methyl-3’-hydroxy-3,9-dihydropunctatin (Compound 1) :

Comparison: The 3-aminophenyl ethynyl group may confer selective cytotoxicity by targeting kinase or tubulin domains, though empirical data are needed.

Solubility and Bioavailability

- Hesperidin derivative ((S)-7-(allyloxy)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one) :

Comparison : The ethynyl linkage in the target compound may reduce solubility compared to allyloxy substituents but could enhance stability against metabolic degradation.

生物活性

7-((3-Aminophenyl)ethynyl)chroman-4-one is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 239.28 g/mol. The compound features a chroman backbone with an ethynyl group and an amino-substituted phenyl ring, contributing to its unique chemical reactivity and biological properties.

Anticancer Activity

Research indicates that compounds with a chroman-4-one structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of chroman-4-one can inhibit tumor growth in various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.

Table 1: Anticancer Activity of Chroman Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 5.2 | Apoptosis induction |

| Chroman derivative A | HepG2 | 4.8 | Cell cycle arrest |

| Chroman derivative B | HCT-116 | 6.1 | Inhibition of angiogenesis |

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. Studies have reported its efficacy against Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for developing new antibiotics.

Table 2: Antimicrobial Efficacy of Chroman Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 15 | This compound |

| Escherichia coli | 20 | Chroman derivative C |

| Pseudomonas aeruginosa | 25 | Chroman derivative D |

Case Studies

- Study on Anticancer Properties : A recent study evaluated the anticancer effects of various chroman derivatives, including this compound. The results indicated that this compound significantly reduced tumor volume in xenograft models, suggesting its potential for therapeutic use in oncology .

- Antimicrobial Screening : In another investigation focused on antimicrobial properties, this compound was tested against several bacterial strains. The findings revealed that it exhibited considerable antibacterial activity, particularly against resistant strains .

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression and microbial metabolism, leading to reduced cell viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。